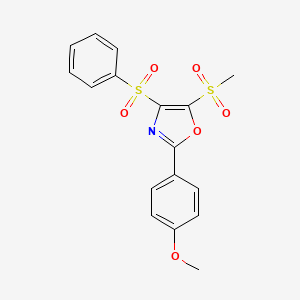

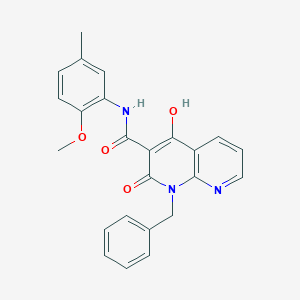

2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole represents an interesting oxazole derivative with potential in various synthetic and medicinal chemistry applications. Oxazoles are a class of heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring, which are known for their versatility in chemical synthesis and biological activities.

Synthesis Analysis

The synthesis of oxazole derivatives, including those similar to this compound, involves strategies such as the condensation of appropriate precursors. For instance, the use of 2-(phenylsulfonyl)methyl-4,5-diaryloxazoles as scaffolds for synthetic elaboration, allowing for the introduction of various substituents through reactions with alkyl halides and optimized desulfonylation techniques, has been reported (Patil & Luzzio, 2016).

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered heterocyclic ring containing oxygen and nitrogen atoms. This structure influences the compound's reactivity and interaction with other molecules. X-ray crystallography studies provide detailed insights into the molecular structures of related compounds, revealing their crystallization patterns and intermolecular interactions (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Oxazoles undergo various chemical reactions, including nucleophilic substitution, which allows for further functionalization. The presence of substituents such as methoxy, methylsulfonyl, and phenylsulfonyl groups can significantly influence the reactivity of the oxazole ring, enabling the formation of a diverse array of products (Williams & Fu, 2010).

Applications De Recherche Scientifique

Oxazole Derivatives in Pharmaceutical Research

Oxazole and its derivatives have been extensively studied due to their diverse pharmacological properties. These compounds are present in various therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory medications. The flexible nature of the oxazole scaffold allows for significant versatility in drug development, enabling the targeting of multiple molecular mechanisms across various diseases. The therapeutic potential of oxazole derivatives highlights their importance in developing new medication with improved efficacy and safety profiles (Kaur et al., 2018).

Oxazolone Moieties: Significance and Applications

Oxazolone, a variant within the oxazole family, is noted for its antimicrobial, anti-inflammatory, and anticancer properties, among others. This emphasizes the importance of oxazolone in medicinal chemistry, where its diverse biological activities can be harnessed for therapeutic purposes. The wide range of pharmacological activities associated with oxazolone moieties underscores their potential as a basis for developing new drugs (Kushwaha & Kushwaha, 2021).

Oxazole-Based Compounds in Enzymatic Treatment of Pollutants

Oxazole derivatives have also found applications beyond the pharmaceutical industry, such as in environmental science. For instance, certain oxazole-based compounds can act as redox mediators in enzymatic systems designed for the degradation of recalcitrant pollutants. This application demonstrates the potential of oxazole derivatives in addressing environmental challenges, showcasing their versatility and importance in scientific research beyond their direct medicinal uses (Husain & Husain, 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-5-methylsulfonyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6S2/c1-23-13-10-8-12(9-11-13)15-18-16(17(24-15)25(2,19)20)26(21,22)14-6-4-3-5-7-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMBCQSJQAJTEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}(2,5-dimethoxy phenyl)amine](/img/structure/B2481469.png)

![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2481477.png)

![(2-Bromo-5-fluoropyridin-4-yl)-(3-methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)methanone](/img/structure/B2481480.png)

![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dimethylphenyl)urea](/img/structure/B2481486.png)

![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2481489.png)

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2481492.png)